

Application Note: Quantification of Adenosine Triphosphate (ATP) in Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Adenosinetriphosphate

Cat. No.: B1232274

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Introduction

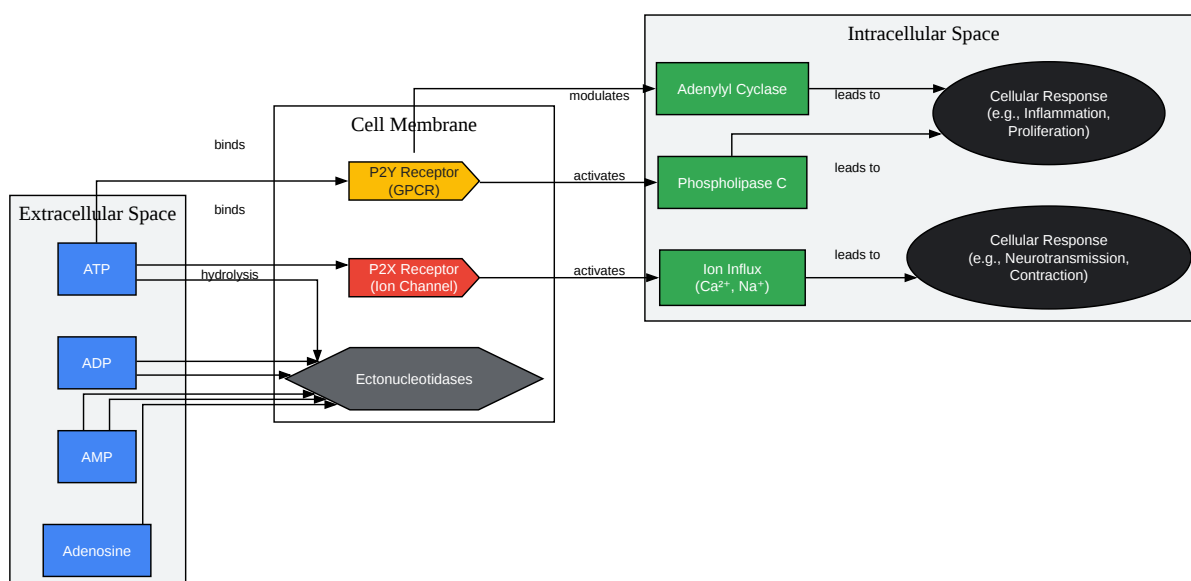
Adenosine triphosphate (ATP) is the primary energy currency of the cell, playing a critical role in cellular metabolism, signal transduction, and various physiological processes. Accurate quantification of ATP in tissue samples is essential for understanding the energetic state of cells and tissues in both healthy and diseased states. This application note provides a detailed protocol for the sensitive and specific quantification of ATP in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established protocols and offers high selectivity and accuracy for reliable determination of tissue ATP levels.[1][2]

Principle

This method employs ion-pairing reversed-phase high-performance liquid chromatography (HPLC) for the separation of ATP from other cellular components.[1][2] The tissue extract is injected into the LC system, and ATP is quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (e.g., $^{13}\text{C}_{10}$ -ATP) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[3]

ATP Signaling Pathway

Extracellular ATP plays a crucial role in cell-to-cell communication through a process known as purinergic signaling.[4] ATP can be released from cells under various physiological and pathological conditions and acts on a specific set of purinergic receptors, namely P2X and P2Y receptors. P2X receptors are ligand-gated ion channels that, upon binding ATP, allow the influx of cations like Ca^{2+} and Na^{+} , leading to rapid cellular responses such as neurotransmission and muscle contraction.[1][5][6] P2Y receptors are G protein-coupled receptors that, upon activation by ATP or its breakdown products (ADP), trigger downstream signaling cascades involving second messengers like inositol trisphosphate (IP_3) and cyclic AMP (cAMP), modulating a wide range of cellular functions including inflammation and cell proliferation.[5][7]



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Caption: ATP signaling pathway overview.

Experimental Protocols

Materials and Reagents

- ATP standard and $^{13}\text{C}_{10}$ -ATP internal standard
- Perchloric acid (PCA), 0.4 M
- Potassium carbonate (K_2CO_3), 0.5 M
- Acetonitrile (ACN), LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Tissue homogenizer
- Microcentrifuge
- LC-MS/MS system (e.g., Shimadzu LC-20AD coupled to an API 3200)[1]

Sample Preparation

Proper and rapid sample handling is crucial to prevent ATP degradation.

- Tissue Collection: Immediately snap-freeze the collected tissue in liquid nitrogen to halt metabolic activity.[1][2] Store samples at -80°C until analysis.
- Homogenization:
 - Weigh approximately 50 mg of frozen tissue.
 - Homogenize the tissue in 500 μL of ice-cold 0.4 M perchloric acid containing the internal standard.[1][2]
 - Keep the sample on ice for 10 minutes to allow for protein precipitation.[1]

- Extraction and Neutralization:
 - Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[1][2]
 - Transfer the supernatant to a new tube.
 - Neutralize the supernatant by adding 135 µL of 0.5 M K₂CO₃. [1]
 - Incubate on ice for 30 minutes to precipitate potassium perchlorate.
 - Centrifuge at 14,000 x g for 30 minutes at 4°C to remove the precipitate.[1]
- Final Sample: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for different instruments.

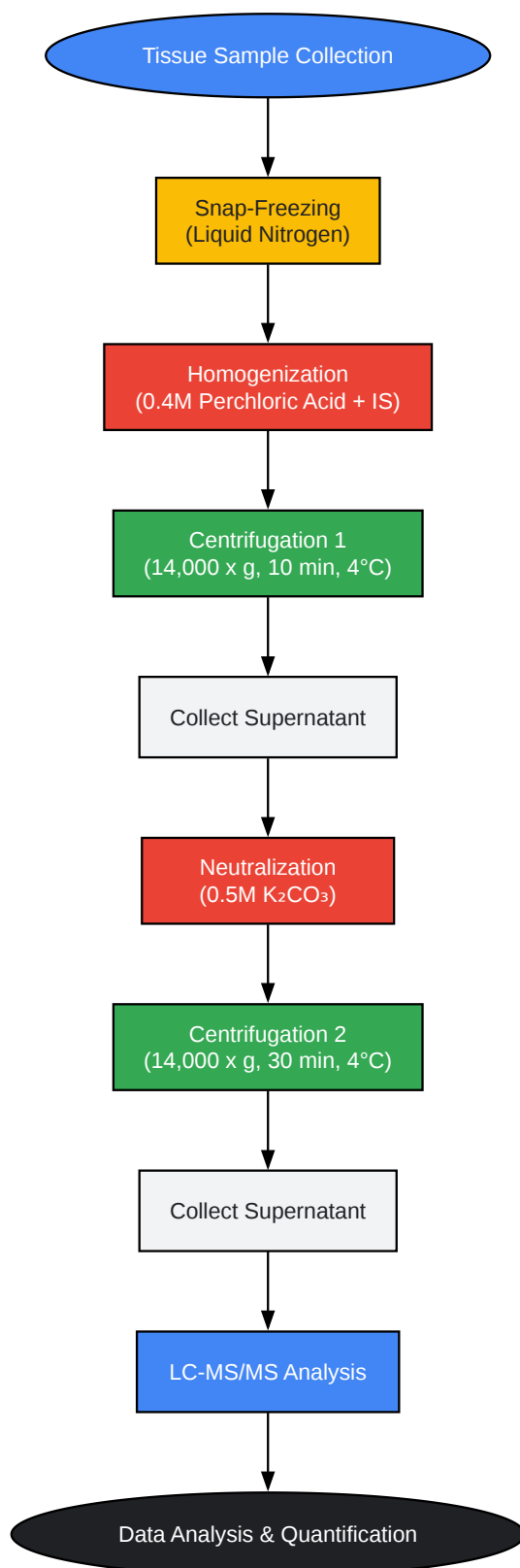
Liquid Chromatography Conditions

Parameter	Value
Column	C18 column (e.g., Waters xBridge C18, 4.6 x 50mm, 3.5µm)[3]
Mobile Phase A	4 mM Ammonium Acetate in Water[3]
Mobile Phase B	100% Acetonitrile[3]
Flow Rate	180 µL/min[1][2]
Injection Volume	10 µL
Gradient	A gradient elution is typically used to separate ATP from other components.[3]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1][2]
MRM Transitions	ATP: m/z 508 → 136, ¹³ C ₁₀ -ATP: m/z 518 → 146 (example transitions, should be optimized)
Ion Source Temp.	350°C[1][2]
Ion Spray Voltage	3500 V[1][2]

Experimental Workflow



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Caption: Experimental workflow for ATP quantification.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of ATP standard into a blank matrix (e.g., water or a surrogate tissue extract). The curve should cover the expected concentration range of ATP in the tissue samples. A linear regression with a weighting factor of $1/x$ is typically used. The method should demonstrate good linearity with a correlation coefficient (r^2) of ≥ 0.99 .^{[1][2]}

Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of ATP in tissue.

Parameter	Typical Value
Linearity (r^2)	≥ 0.9994 ^{[1][2]}
Lower Limit of Quantification (LLOQ)	0.1 $\mu\text{g/mL}$ ^[3]
Precision (%CV)	$\leq 15\%$ ^[3]
Accuracy (% Recovery)	88-110% ^[3]
Analyte Recovery	83.7 to 112.0% ^{[1][2]}

Sample Data

The following table shows example ATP concentrations in different mouse tissues, as would be determined by this method.

Tissue	ATP Concentration (nmol/g tissue)
Liver	2.5 - 3.5
Brain	2.0 - 3.0
Heart	4.0 - 5.0
Skeletal Muscle	5.0 - 8.0

Note: These are example values and can vary based on the physiological state of the animal.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of ATP in tissue samples. The high selectivity and sensitivity of this technique make it well-suited for applications in basic research, drug discovery, and clinical studies where accurate measurement of cellular energy status is critical. Adherence to proper sample collection and preparation protocols is paramount to obtaining accurate and reproducible results.

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